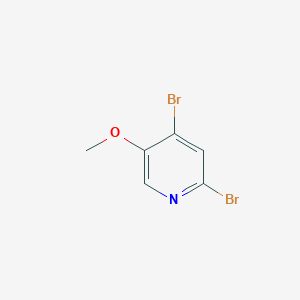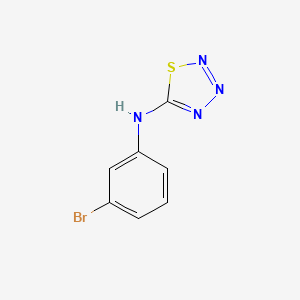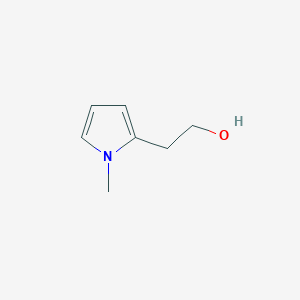
2,4-Dibromo-5-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-5-methoxypyridine (2,4-DBMP) is an organic compound with a wide range of applications in the medical, pharmaceutical and chemical industries. It is a versatile compound that is used in the synthesis of a variety of compounds, including drugs, medicines, and other organic compounds. 2,4-DBMP is also used as a reagent in various laboratory experiments, and has been studied for its potential biological activities.
Scientific Research Applications
2,4-Dibromo-5-methoxypyridine has been studied for its potential biological activities, and has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been studied for its potential to inhibit the growth of certain types of cancer cells, and has been found to be effective in the treatment of certain types of tumors. This compound has also been studied for its potential to inhibit the growth of certain types of bacteria, and has been found to be effective in the treatment of certain types of infections. In addition, this compound has been studied for its potential to inhibit the growth of certain types of fungi, and has been found to be effective in the treatment of certain types of fungal infections.
Mechanism of Action
Target of Action
It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be transition metals used in these reactions, such as palladium or nickel.
Mode of Action
In the context of SM cross-coupling reactions, 2,4-Dibromo-5-methoxypyridine likely acts as an electrophile . The bromine atoms on the pyridine ring can form a bond with a transition metal like palladium, and then be replaced by a nucleophile in a process called transmetalation .
Biochemical Pathways
In the context of sm cross-coupling reactions, it contributes to the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via SM cross-coupling reactions . This can lead to the synthesis of complex organic molecules, which could have various applications in fields like medicinal chemistry and materials science.
Action Environment
The efficacy and stability of this compound, like many other chemicals, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals .
Advantages and Limitations for Lab Experiments
2,4-Dibromo-5-methoxypyridine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available. It is also easy to synthesize, and has a wide range of applications. However, there are some limitations to using this compound in laboratory experiments. It is not soluble in water, and it can be difficult to separate from other compounds. In addition, it can be toxic if inhaled or ingested in large amounts.
Future Directions
2,4-Dibromo-5-methoxypyridine has potential for use in a variety of applications, including the treatment of certain types of cancer, infections, and fungal infections. In addition, it has potential for use in the synthesis of other organic compounds, and as a reagent in laboratory experiments. Further research is needed to determine the full range of potential uses for this compound, as well as to improve the synthesis methods and increase the efficiency of the compound.
Synthesis Methods
2,4-Dibromo-5-methoxypyridine can be synthesized through several different methods. The most common method is the reaction of pyridine with bromoacetic acid in the presence of a base. This reaction produces a mixture of 2,4-dibromopyridine and this compound. The mixture can then be separated by column chromatography and the desired compound, this compound, can be isolated. Other methods of synthesis include the reaction of pyridine with bromoacetaldehyde in the presence of a base, and the reaction of pyridine with 2-bromoethanol in the presence of a base.
properties
IUPAC Name |
2,4-dibromo-5-methoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-10-5-3-9-6(8)2-4(5)7/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOQZXGAMBTSQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2902025.png)
![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2902028.png)

![N'-(4-fluorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2902030.png)





